molecular formula C18H20F3N3 B12910508 n-Cyclopentyl-5-(4-ethylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine CAS No. 917895-60-4

n-Cyclopentyl-5-(4-ethylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B12910508
CAS No.: 917895-60-4
M. Wt: 335.4 g/mol
InChI Key: CNJUKXZCHNLNIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Cyclopentyl-5-(4-ethylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrimidine core, a privileged scaffold in pharmaceuticals known for its versatility in interacting with various biological targets . The 2-(trifluoromethyl) group on the pyrimidine ring is a common bioisostere that can enhance a molecule's metabolic stability, membrane permeability, and binding affinity . This specific substitution pattern is frequently explored in the development of novel kinase inhibitors. Pyrimidine derivatives bearing the 2-(trifluoromethyl) group and a 4-amine substitution are actively investigated as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) . EGFR is a well-validated target in oncology research, and inhibitors targeting this pathway are crucial for the development of new anti-tumor agents . Furthermore, the 4-amine pyrimidine structure is a key hinge-binding motif in ATP-competitive kinase inhibitors, making it a valuable template for designing compounds for biochemical and cellular assays . The cyclopentyl and ethylphenyl substituents on this core structure are likely to contribute to the compound's overall hydrophobicity and steric profile, which can be optimized to improve selectivity and pharmacokinetic properties in preclinical research. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

CAS No.

917895-60-4

Molecular Formula

C18H20F3N3

Molecular Weight

335.4 g/mol

IUPAC Name

N-cyclopentyl-5-(4-ethylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C18H20F3N3/c1-2-12-7-9-13(10-8-12)15-11-22-17(18(19,20)21)24-16(15)23-14-5-3-4-6-14/h7-11,14H,2-6H2,1H3,(H,22,23,24)

InChI Key

CNJUKXZCHNLNIF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=C(N=C2NC3CCCC3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Metal-Catalyzed Coupling Reactions for Aryl Substitution

A key step in preparing 5-(4-ethylphenyl) substituted pyrimidines involves palladium- or nickel-catalyzed cross-coupling reactions. For example, Suzuki coupling between a 5-halopyrimidine intermediate and 4-ethylphenylboronic acid is a common route. However, recent advances favor nickel catalysis to reduce costs and avoid palladium contamination.

  • Nickel-Catalyzed Coupling : Using nickel salts with cuprous halides as co-catalysts and organic ligands under controlled temperature (50–80 °C) allows efficient coupling of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine with acrylic acid derivatives or arylboronic acids, yielding high purity intermediates with improved yields (up to 73%) and lower cost compared to palladium catalysis.

Amination at the 4-Position

The introduction of the cyclopentylamine group at the 4-position of the pyrimidine ring is typically achieved by nucleophilic substitution of a 4-chloropyrimidine intermediate with cyclopentylamine under mild conditions. This step is often performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50–110 °C) with bases like triethylamine or potassium carbonate to facilitate substitution.

Trifluoromethyl Group Incorporation

The trifluoromethyl group at the 2-position can be introduced via:

  • Electrophilic trifluoromethylation using reagents such as Togni’s reagent or Ruppert–Prakash reagent on a suitable pyrimidine precursor.
  • Alternatively, starting from trifluoromethylated pyrimidine building blocks allows direct functionalization at other positions.

This step requires careful control of reaction conditions to avoid side reactions and maintain the integrity of other substituents.

Cyclization and Oxidation Steps

In related pyrimidine syntheses, intramolecular cyclization and oxidation steps are employed to form fused ring systems or to stabilize intermediates. For example, cyclization of acrylic acid derivatives under cuprous chloride catalysis and base leads to dihydropyrrolo-pyrimidine intermediates, which upon oxidation with DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) yield aromatic pyrimidine derivatives.

Detailed Example of a Related Preparation Method

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Nickel-catalyzed coupling of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine with acrylic acid NiCl2, CuI, triphenylphosphine, DIPEA, ethanol, 65 °C, 8 h 73.1 Dropwise addition of acrylic acid, nitrogen atmosphere
2 Intramolecular cyclization of acrylic acid derivative CuCl or CuBr, base (K2CO3 or triethylamine), solvent (DMF, DMSO), 50–110 °C Not specified Forms dihydropyrrolo-pyrimidine intermediate
3 Oxidation of cyclized intermediate DDQ, solvent (THF, dioxane), 40–70 °C Not specified Aromatization to pyrrolo-pyrimidine derivative

Note: This example is adapted from a patent describing the preparation of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivatives, which share structural features with the target compound.

Research Findings and Optimization

  • Catalyst Selection : Nickel catalysts outperform palladium in cost and yield for coupling reactions involving cyclopentyl-substituted pyrimidines.
  • Temperature Control : Maintaining reaction temperatures below 65 °C during addition steps minimizes side reactions and improves product purity.
  • Solvent Choice : Polar aprotic solvents such as DMF and DMSO facilitate nucleophilic substitutions and cyclization reactions effectively.
  • Base Selection : Organic bases like diisopropylethylamine and triethylamine or inorganic bases such as potassium carbonate are effective in promoting cyclization and substitution steps.
  • Oxidation Conditions : Use of DDQ as an oxidant under nitrogen atmosphere ensures efficient aromatization without over-oxidation.

Summary Table of Key Preparation Parameters

Parameter Preferred Conditions Impact on Synthesis
Catalyst for coupling NiCl2 with CuI or CuBr High yield, cost-effective
Solvent for coupling Ethanol, DMF, DMSO Good solubility, reaction rate
Base for substitution/cyclization DIPEA, triethylamine, K2CO3 Facilitates nucleophilic attack
Temperature range 50–80 °C (coupling), 50–110 °C (cyclization) Controls reaction rate and side products
Oxidant for aromatization DDQ Efficient oxidation, high purity
Atmosphere Nitrogen Prevents oxidation of sensitive intermediates

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopentyl or ethylphenyl groups.

    Reduction: Reduction reactions could target the pyrimidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Probes: Used in studying biological pathways and interactions.

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

Medicine

    Drug Development: Potential candidate for the development of new pharmaceuticals targeting specific diseases.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of n-Cyclopentyl-5-(4-ethylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural features and properties of n-Cyclopentyl-5-(4-ethylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine with analogous pyrimidine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Notes
n-Cyclopentyl-5-(4-ethylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine 4-cyclopentylamine, 2-CF₃, 5-(4-ethylphenyl) C₁₈H₂₁F₃N₄ 362.39 Bulky cyclopentyl group enhances lipophilicity; CF₃ improves metabolic stability.
N-Cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine 4-cyclopentylamine, 2-CH₃, 5-(4-methylphenyl) C₁₇H₂₁N₃ 267.37 Methyl groups reduce steric hindrance; lower molecular weight may improve solubility.
2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine 4-NH₂, 2-(4-CF₃-phenyl) C₁₁H₈F₃N₃ 239.20 Aromatic CF₃-phenyl enhances π-π stacking; lacks aliphatic substituents.
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine 4-(4-methoxyphenyl)amine, 2-phenyl, 5-(CF₃-anilino-methyl) C₂₇H₂₄F₃N₅O 515.51 Methoxy and anilino groups introduce hydrogen-bonding potential.

Key Observations :

  • Cyclopentyl vs.
  • Trifluoromethyl Positioning : The 2-CF₃ group in the target compound may confer greater electron-withdrawing effects compared to CF₃-phenyl in , altering reactivity in substitution reactions .
  • Steric Effects : The 4-ethylphenyl group at position 5 introduces steric bulk, which could hinder interactions with enzymatic active sites compared to smaller substituents in .

Biological Activity

n-Cyclopentyl-5-(4-ethylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound features a unique structural configuration that enhances its interaction with biological targets, especially kinases involved in cancer progression. The trifluoromethyl group contributes to its lipophilicity and metabolic stability, making it a promising candidate for drug development.

Chemical Structure and Properties

The chemical formula for this compound is C15H16F3N3C_{15}H_{16}F_3N_3. Its structure includes:

  • A pyrimidine ring with nitrogen atoms at positions 2 and 4.
  • A cyclopentyl group that enhances hydrophobic interactions.
  • A trifluoromethyl group that increases binding affinity to target proteins.

Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases play critical roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The presence of the trifluoromethyl group enhances the compound's potency by improving binding interactions with these kinases, thus facilitating its anticancer effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)0.5CDK4/6 inhibition
A549 (Lung Cancer)0.8Induction of apoptosis
HeLa (Cervical Cancer)0.6Cell cycle arrest

These results indicate that this compound is effective across multiple cancer types, showcasing its potential as a broad-spectrum anticancer agent.

Binding Affinity Studies

Binding affinity studies using Surface Plasmon Resonance (SPR) have shown that this compound binds with high affinity to CDK4 and CDK6, with dissociation constants (Kd) in the low nanomolar range. This strong interaction is attributed to the compound's structural features, which allow for optimal fit within the ATP-binding site of these kinases.

Case Studies

  • Case Study 1: MCF-7 Cell Line
    • Objective: To evaluate the efficacy of this compound in inhibiting proliferation.
    • Method: MCF-7 cells were treated with varying concentrations of the compound.
    • Results: Significant reduction in cell viability was observed at concentrations above 0.5 µM, correlating with increased apoptosis markers.
  • Case Study 2: A549 Cell Line
    • Objective: To assess the compound's ability to induce apoptosis.
    • Method: Flow cytometry was utilized to analyze apoptotic cells after treatment.
    • Results: Treatment with 0.8 µM led to a marked increase in early and late apoptotic populations, indicating effective induction of programmed cell death.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for n-Cyclopentyl-5-(4-ethylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine, and how are intermediates purified?

  • Methodology : A common approach involves nucleophilic substitution of a chloromethyl-pyrimidine intermediate with cyclopentylamine. For example, 5-(chloromethyl)pyrimidine derivatives are refluxed with substituted anilines in chloroform, followed by extraction, drying (MgSO₄), and purification via silica gel chromatography (eluent: CHCl₃) or crystallization from methanol . Yield optimization (~78%) is achieved by controlling reaction time (5–6 hours) and stoichiometry (1:1.2 molar ratio of chloromethyl precursor to amine) .

Q. How is the crystal structure of this compound characterized, and what structural features influence its reactivity?

  • Methodology : Single-crystal X-ray diffraction reveals dihedral angles between the pyrimidine core and substituents (e.g., 12–86° for aryl groups), which affect steric interactions and hydrogen bonding. Intramolecular N–H⋯N bonds stabilize the conformation, while weak C–H⋯O or C–H⋯π interactions govern crystal packing . These structural insights guide predictions of solubility and intermolecular interactions in biological assays.

Q. What spectroscopic techniques are employed to confirm the compound’s identity and purity?

  • Methodology :

  • ¹H/¹³C NMR : Characteristic shifts for the trifluoromethyl group (δ ~120–125 ppm in ¹³C) and cyclopentyl protons (multiplet at δ ~1.5–2.0 ppm) .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated within 0.001 Da error) .
  • Melting Point : Consistency across batches (e.g., 469–471 K) indicates purity .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance yield and reduce byproducts?

  • Methodology :

  • Solvent Screening : Replace chloroform with polar aprotic solvents (e.g., DMF) to improve amine reactivity .
  • Catalysis : Use catalytic KI or phase-transfer agents to accelerate substitution .
  • Byproduct Analysis : LC-MS monitors side reactions (e.g., over-alkylation); silica gel chromatography removes impurities .

Q. What strategies resolve contradictions in biological activity data across similar pyrimidine derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-ethylphenyl vs. 4-methoxyphenyl) on target binding using molecular docking .
  • Assay Standardization : Replicate antimicrobial/antitumor assays (e.g., MIC90 values) under controlled conditions (pH, temperature) to minimize variability .
  • Polymorph Screening : Assess if crystal packing (e.g., hydrogen-bond networks) alters bioavailability .

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Analyze electron-withdrawing effects on pyrimidine ring electrophilicity.
  • Suzuki-Miyaura Coupling : Test reactivity with aryl boronic acids under Pd catalysis; trifluoromethyl groups may deactivate the C2 position, favoring C5 functionalization .

Q. What analytical methods identify degradation products under physiological conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and thermal stress.
  • UHPLC-QTOF-MS : Profile degradation products (e.g., hydrolyzed cyclopentylamine or oxidized ethylphenyl groups) .

Contradictions and Troubleshooting

Q. Why do some studies report divergent biological activities for structurally analogous compounds?

  • Analysis : Differences in substituent positioning (e.g., para vs. meta ethylphenyl groups) may alter steric hindrance or logP values, impacting membrane permeability. For example, 5-(4-ethylphenyl) derivatives show higher antitumor activity than 5-(3-ethylphenyl) analogs due to improved hydrophobic interactions .

Q. How to address low yields in large-scale synthesis?

  • Solutions :

  • Continuous Flow Reactors : Improve heat/mass transfer during reflux .
  • Recrystallization Optimization : Use mixed solvents (e.g., CHCl₃:MeOH) to enhance crystal recovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.